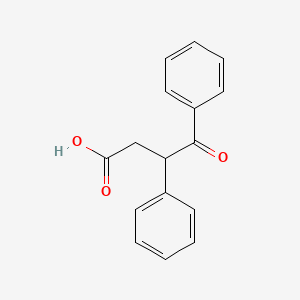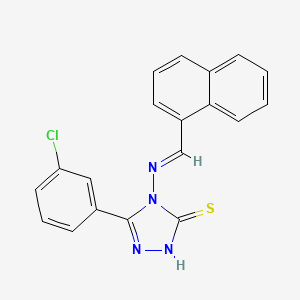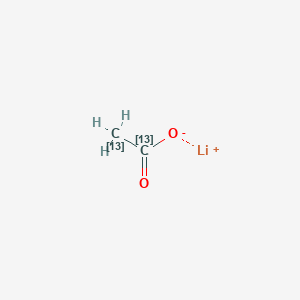
Lithium acetate-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium acetate-13C2: is a compound where the carbon atoms in the acetate group are isotopically labeled with carbon-13. This compound is often used in scientific research due to its unique isotopic properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium acetate-13C2 can be synthesized by reacting lithium hydroxide with acetic acid-13C2. The reaction typically occurs in an aqueous solution and is followed by evaporation to obtain the solid this compound. The reaction can be represented as:
LiOH+CH3COOH-13C2→CH3COOLi-13C2+H2O
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The use of isotopically labeled acetic acid is crucial in this process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Lithium acetate-13C2 can undergo oxidation reactions, where the acetate group is converted to carbon dioxide and water.
Reduction: It can be reduced to form lithium and acetic acid-13C2.
Substitution: The acetate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Lithium and acetic acid-13C2.
Substitution: Depending on the substituent, various organic compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium acetate-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of carbon atoms in complex reactions.
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation of acetate into biological molecules. It helps in understanding metabolic pathways and enzyme activities.
Medicine: In medical research, this compound is used in studies related to drug metabolism and pharmacokinetics. It helps in understanding how drugs are processed in the body and their metabolic fate.
Industry: this compound is used in the production of specialized chemicals and materials where isotopic labeling is required. It is also used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium acetate-13C2 involves its incorporation into various chemical and biological processes due to its isotopic labeling. The carbon-13 atoms in the acetate group allow for detailed tracking and analysis of the compound’s behavior in different environments. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
- Sodium acetate-13C2
- Potassium acetate-13C2
- Calcium acetate-13C2
Comparison: Lithium acetate-13C2 is unique due to the presence of lithium, which imparts specific chemical properties such as higher reactivity and solubility compared to sodium, potassium, and calcium acetates. The isotopic labeling with carbon-13 makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique isotopic properties make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its detailed mechanism of action provide valuable insights into complex processes, making it a crucial component in modern scientific studies.
Eigenschaften
Molekularformel |
C2H3LiO2 |
|---|---|
Molekulargewicht |
68.0 g/mol |
IUPAC-Name |
lithium;acetate |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; |
InChI-Schlüssel |
XIXADJRWDQXREU-AWQJXPNKSA-M |
Isomerische SMILES |
[Li+].[13CH3][13C](=O)[O-] |
Kanonische SMILES |
[Li+].CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


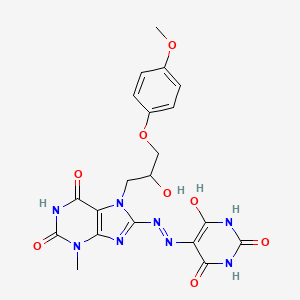


![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)

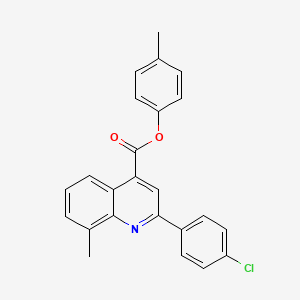
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

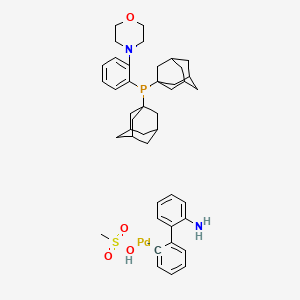
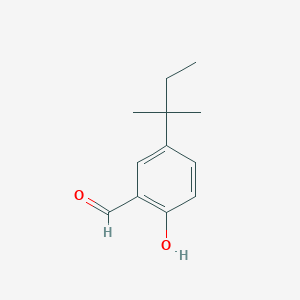
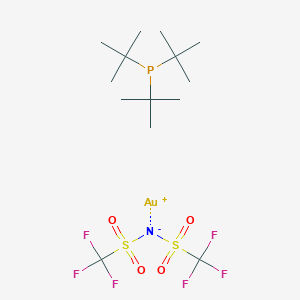
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
